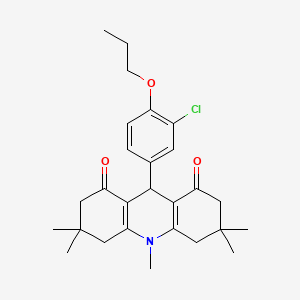
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic and euphoric effects. However,
Mécanisme D'action
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, which leads to the release of dopamine and other neurotransmitters that produce feelings of pleasure and euphoria. This compound is a potent agonist of the mu-opioid receptor, which means that it has a strong affinity for this receptor and produces a powerful response.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to produce a range of subjective effects, such as euphoria, relaxation, and feelings of well-being.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective mu-opioid receptor agonist, which makes it useful for studying the effects of opioid receptor activation. It is also relatively easy to synthesize, which makes it more accessible than some other opioids.
However, there are also several limitations to using this compound in lab experiments. One of the main limitations is its potential for abuse. This compound is a powerful opioid that can produce addiction and dependence, which makes it difficult to use in long-term studies. Additionally, there is a lack of data on the long-term effects of this compound, which makes it difficult to assess its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide. One area of interest is its potential use as a pain reliever. Researchers are currently investigating the safety and efficacy of this compound as an alternative to traditional opioids. Another area of interest is its potential use as a research tool. This compound could be used to study the effects of opioid receptor activation and to develop new drugs that target these receptors. Finally, more research is needed to determine the long-term effects of this compound and to assess its potential for abuse and dependence.
Méthodes De Synthèse
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The exact method of synthesis is beyond the scope of this paper, but it is important to note that this compound is a synthetic compound that is not found in nature.
Applications De Recherche Scientifique
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide has been studied for its potential use as a pain reliever. It has been shown to be effective in reducing pain in animal models, and some researchers believe that it could be used as an alternative to traditional opioids. However, more research is needed to determine the safety and efficacy of this compound as a pain reliever.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-24(14-13-18-7-4-3-5-8-18)23(27)20-11-12-22(26)25(17-20)16-19-9-6-10-21(15-19)28-2/h3-10,15,20H,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMASEQAYUSUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5022442.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5022445.png)


![N,N-dimethyl-6-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5022471.png)

![4-[allyl(methylsulfonyl)amino]-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B5022483.png)
![6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5022486.png)
![1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5022491.png)
![3-ethyl-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022503.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate](/img/structure/B5022505.png)

![7-[(3,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B5022512.png)